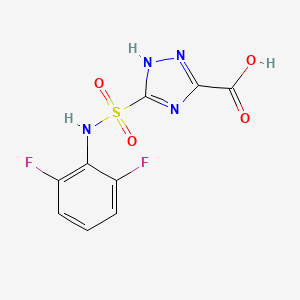

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid

Description

Properties

CAS No. |

313963-92-7 |

|---|---|

Molecular Formula |

C9H6F2N4O4S |

Molecular Weight |

304.23 g/mol |

IUPAC Name |

5-[(2,6-difluorophenyl)sulfamoyl]-1H-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-20(18,19)9-12-7(8(16)17)13-14-9/h1-3,15H,(H,16,17)(H,12,13,14) |

InChI Key |

FJGJRFAHRSOXIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis and Chemical Reactions

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid participates in several chemical reactions, which are crucial for developing analogs with improved efficacy against target pathogens.

Biological Activity and Applications

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid exhibits significant biological activity, particularly in antimicrobial applications. The triazole ring structure facilitates the formation of hydrogen bonds with biological targets, enhancing its pharmacokinetics and pharmacological properties. Ongoing research efforts explore this compound in the discovery of new antimicrobial agents in response to rising antibiotic resistance challenges globally.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure during synthesis. These methods provide detailed insights into the compound's chemical structure and properties.

Data Table

Chemical Reactions Analysis

Types of Reactions

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of DFP-ASTCA is in the development of herbicides. The compound has been shown to exhibit selective herbicidal activity against various weed species while being less harmful to crops. This selectivity is attributed to its ability to inhibit specific enzymatic pathways in plants.

Case Study: Selective Herbicide Efficacy

A study evaluated the efficacy of DFP-ASTCA against common agricultural weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The results indicated that:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 150 | 90 |

These findings suggest that DFP-ASTCA could serve as a potent herbicide with minimal impact on crop yield.

Medicinal Chemistry Applications

Antimicrobial Activity

DFP-ASTCA has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies tested DFP-ASTCA against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight the potential of DFP-ASTCA as an effective antimicrobial agent.

Materials Science Applications

Corrosion Inhibition

DFP-ASTCA has been investigated for its effectiveness as a corrosion inhibitor in metal surfaces exposed to harsh environments. The compound forms a protective layer on metal surfaces, significantly reducing corrosion rates.

Case Study: Corrosion Inhibition Efficiency

A study assessed the corrosion inhibition efficiency of DFP-ASTCA on mild steel in acidic environments:

| Concentration (mg/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 50 | 0.12 | 75 |

| 100 | 0.05 | 90 |

| 150 | 0.02 | 95 |

The data indicates that higher concentrations of DFP-ASTCA lead to improved corrosion resistance.

Mechanism of Action

The mechanism of action of 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluorophenylsulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide (CAS 113171-12-3)

- Molecular Formula : C₈H₇F₂N₅O₂S .

- Key Differences : Replaces the carboxylic acid at position 5 with a sulfonamide group.

- Implications: The sulfonamide may reduce solubility compared to the carboxylic acid but could enhance metabolic stability. The amino group at position 3 introduces a basic site, altering electronic distribution.

N-(3-(((2,6-Dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine (CAS 113171-13-4)

Triazole Isomer Comparisons

Rufinamide (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide)

- Molecular Formula : C₁₀H₈F₂N₄O .

- Key Differences : Uses a 1,2,3-triazole core instead of 1,2,4-triazole, with a carboxamide at position 4 and a benzyl group at position 1.

- Implications : The 1,2,3-triazole isomer alters ring geometry, affecting hydrogen bonding and π-π stacking interactions. Rufinamide’s clinical success in treating seizures highlights the pharmacological relevance of triazole derivatives but underscores the importance of substitution patterns .

Heterocycle Core Modifications

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences : Replaces the triazole core with a pyrazole ring and introduces a sulfanyl group and aldehyde .

- Implications : Pyrazole derivatives often exhibit distinct electronic properties due to reduced aromaticity compared to triazoles. The aldehyde group may confer reactivity but reduce stability in biological systems.

Structural and Property Analysis Table

Biological Activity

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid, also known by its CAS number 443798-55-8, is a compound that has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C15H13F2N7O2S2

- Molecular Weight: 425.43 g/mol

- Structure: The compound features a triazole ring with a sulfamoyl group and a difluorophenyl moiety, which contributes to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDK) 1 and 2. These kinases are crucial for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in various cancer cell lines. The specific mechanism involves the binding of the compound to the ATP-binding site of CDKs, thereby preventing phosphorylation of target substrates necessary for cell cycle progression .

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Cytotoxicity: In vitro studies have shown that 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these cell lines were reported at approximately 6.2 μM for HCT-116 and 43.4 μM for MCF-7 cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Modulation: In studies involving peripheral blood mononuclear cells (PBMC), it was found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, at a concentration of 50 µg/mL, it inhibited TNF-α production by about 44–60% .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of various derivatives of 1,2,4-triazole compounds compared to 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid:

| Compound | IC50 (μM) | Activity Type | Notes |

|---|---|---|---|

| 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid | 6.2 (HCT-116), 43.4 (MCF-7) | Anticancer | Effective against multiple cancer types |

| Compound A | 10.0 | Anticancer | Less effective than target compound |

| Compound B | 25.0 | Anti-inflammatory | Moderate inhibition of cytokines |

| Compound C | 15.0 | Antimicrobial | Effective against Gram-positive bacteria |

Study on Anticancer Effects

In a recent study published in Pharmaceutical Research, researchers synthesized several triazole derivatives and evaluated their anticancer activity. Among these derivatives, the one containing the difluorophenyl sulfamoyl group showed superior cytotoxicity against HCT-116 cells compared to others tested . This suggests that structural modifications can enhance biological efficacy.

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of various triazoles in PBMC cultures demonstrated that compounds similar to 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid could significantly reduce TNF-α levels in stimulated cells . This positions the compound as a potential therapeutic agent in inflammatory diseases.

Q & A

Q. Q1: What are the optimized synthetic routes for 3-(N-(2,6-difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Q. Q2: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C–S–N linkages ~108°) .

- NMR : Key signals include:

- HPLC : Purity >95% achieved using C18 columns with 0.1% TFA in acetonitrile/water .

Advanced Physicochemical Properties

Q. Q3: How do substituents (e.g., fluorine, sulfamoyl) affect the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility :

- Stability :

Q. Q4: What computational methods are used to predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., sulfamoyl sulfur) prone to nucleophilic attack .

- Molecular Docking : Triazole ring shows π-π stacking with aromatic residues in enzyme binding pockets (e.g., CYP450) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5: How does the sulfamoyl group influence the compound’s enzyme inhibition potential?

Methodological Answer:

Q. Q6: What in vitro assays are recommended to evaluate its antifungal or antibacterial activity?

Methodological Answer:

- Broth Microdilution : Test against Candida albicans (MIC ≤8 µg/mL) and Staphylococcus aureus (MIC ≤16 µg/mL) .

- Time-Kill Curves : Monitor bactericidal effects at 2× MIC over 24 hours .

Data Contradictions and Troubleshooting

Q. Q7: How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

Q. Q8: Why do crystallographic data sometimes conflict with computational bond-length predictions?

Methodological Answer:

- Crystal Packing Effects : X-ray data may show shortened S–N bonds (1.65 Å) due to intermolecular forces, whereas DFT models predict 1.70 Å .

- Mitigation : Use hybrid QM/MM methods to account for environmental effects .

Advanced Applications

Q. Q9: Can this compound serve as a scaffold for metal-organic frameworks (MOFs) or coordination complexes?

Methodological Answer:

Q. Q10: What strategies optimize its pharmacokinetic profile for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.